molecular formula C13H7Cl2N3 B7941048 2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine

2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine

Cat. No.: B7941048
M. Wt: 276.12 g/mol
InChI Key: ZAARQOHTIYBPNJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine (CAS: 112719-97-8) is a disubstituted 1,3,5-triazine derivative synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a naphthalen-2-yl group. Its molecular formula is C₁₃H₇Cl₂N₃, with a molecular weight of 276.12 g/mol . The compound is stored under inert atmosphere at 2–8°C and exhibits moderate hazards (H302, H315, H319, H335) .

Properties

IUPAC Name

2,4-dichloro-6-naphthalen-2-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3/c14-12-16-11(17-13(15)18-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAARQOHTIYBPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling: A Modern Approach

The Suzuki-Miyaura coupling reaction has emerged as a highly efficient method for introducing aryl groups to triazine rings. This approach utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and naphthalen-2-ylboronic acid in the presence of a palladium catalyst. As demonstrated in a recent patent , the reaction proceeds under mild conditions (30°C) with a magnetic silica-supported palladium complex, enabling easy catalyst recovery via external magnetic fields. The general procedure involves:

  • Reactant Preparation : Cyanuric chloride (10 mmol) and naphthalen-2-ylboronic acid (12 mmol) are combined with potassium carbonate (20 mmol) in ethanol.

  • Catalytic Reaction : The mixture is stirred at 30°C for 2 hours, during which the palladium complex facilitates the substitution of the 6-position chlorine atom with the naphthalen-2-yl group.

  • Workup : The catalyst is magnetically separated, and the solvent is evaporated to yield a crude product. Recrystallization in ethanol produces pure 2,4-dichloro-6-(naphthalen-2-yl)-1,3,5-triazine with 84% yield and 98.7% purity .

Key advantages of this method include:

  • High selectivity : The reaction exclusively substitutes the 6-position chlorine due to its higher reactivity compared to the 2- and 4-positions .

  • Environmental sustainability : The magnetic catalyst is reused for five cycles without significant loss of activity, reducing waste generation .

Grignard Reagent-Based Substitution: Challenges and Limitations

The Grignard method, historically used for aryl-triazine synthesis, involves reacting cyanuric chloride with a naphthalen-2-ylmagnesium bromide reagent. While this approach theoretically enables direct substitution, practical limitations arise from stringent anhydrous and oxygen-free conditions. For example, early attempts to synthesize analogous compounds required tetrahydrofuran (THF) as a solvent and temperatures below 0°C to prevent side reactions . These constraints often result in:

  • Moderate yields : Reported yields for Grignard-based triazine syntheses rarely exceed 60% due to competing hydrolysis and oligomerization .

  • Safety concerns : The use of volatile solvents and pyrophoric Grignard reagents complicates large-scale production .

Despite these drawbacks, the method remains relevant for laboratories lacking specialized catalytic equipment.

Friedel-Crafts Alkylation: Selectivity Issues

Friedel-Crafts alkylation employs cyanuric chloride and naphthalene derivatives in the presence of Lewis acids like aluminum chloride. However, this method suffers from poor regioselectivity, as the electrophilic triazine ring can react at multiple positions on the naphthalene system. A study comparing Friedel-Crafts and Suzuki methods for similar compounds revealed that the former produces ≥4 byproducts , including isomers with substituents at the 1- and 3-positions of naphthalene . Additionally, the requirement for stoichiometric amounts of AlCl₃ generates acidic waste, necessitating costly neutralization steps.

Comparative Analysis of Synthetic Methods

The table below summarizes the performance metrics of each method:

MethodReactantsCatalystTemperatureYield (%)Purity (%)Environmental Impact
Suzuki-Miyaura Cyanuric chloride, Naphthalen-2-ylboronic acidPd/Fe₃O₄-SiO₂30°C8498.7Low (catalyst reuse)
Grignard Cyanuric chloride, Naphthalen-2-ylMgBrNone-10°C50–6085–90High (volatile solvents)
Friedel-Crafts Cyanuric chloride, NaphthaleneAlCl₃80°C4075High (acidic waste)

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine is in agricultural chemistry as a herbicide. Its effectiveness against a variety of weeds makes it valuable in crop protection.

Case Study: Herbicidal Efficacy
A study demonstrated that formulations containing this compound significantly reduced weed biomass in treated plots compared to untreated controls. The compound's mode of action involves inhibiting photosynthesis in target species.

Material Science

In material science, this triazine derivative is used to synthesize polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices results in materials that exhibit superior heat resistance and structural integrity under stress conditions.

Pharmaceutical Development

The compound has potential applications in pharmaceutical research due to its ability to interact with biological targets.

Case Study: Anticancer Activity
A recent investigation revealed that derivatives of this triazine exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents.

Environmental Impact Studies

Research has also focused on the environmental impact of using this compound in agricultural applications. Studies assess its degradation pathways and effects on non-target organisms.

Table: Environmental Studies Overview

Study FocusFindings
Degradation RateRapid degradation in soil under UV light
Impact on Non-target SpeciesMinimal effects observed on beneficial insects

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or other proteins, leading to the inhibition or modulation of their activities. The presence of the naphthalenyl group enhances its binding affinity and specificity for certain targets. Additionally, the chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Structural and Substituent Variations

Triazine derivatives are characterized by substituents at the 2, 4, and 6 positions, which dictate their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine Naphthalen-2-yl, Cl, Cl 276.12 Potential antimicrobial/UV absorber
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine 4-Methoxyphenyl, Cl, Cl 296.14 UV absorber, bis(resorcinyl) precursor
2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine Thiophen-2-yl, Cl, Cl 247.11 Intermediate for fluorescent probes
2,4-Dichloro-6-(morpholin-4-yl)-1,3,5-triazine Morpholin-4-yl, Cl, Cl 235.08 Antimicrobial activity
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine Octadecyloxy, Cl, Cl 418.44 High lipophilicity (LogP = 8.99)

Key Observations:

  • Naphthalen-2-yl vs.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) substituents improve UV absorption efficiency, while chlorine atoms (electron-withdrawing) enhance reactivity for further substitutions .
Antimicrobial Activity:
  • 2,4-Dichloro-6-(3-hydroxytyramine)-1,3,5-triazine : Exhibits activity against Staphylococcus aureus and Candida albicans, comparable to ampicillin .
  • Piperidine/Morpholine Derivatives : Moderate activity against Gram-positive bacteria .
UV Absorption:
  • 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine : Serves as a precursor for bis(resorcinyl) triazine UV absorbers due to its extended π-system .
Coordination Chemistry:
  • Ag-2,4-diamino-6-[2-(2-methyl-1-imidazolyl)ethyl]-1,3,5-triazine: Forms anion-modulated complexes with tunable fluorescence properties .

Key Observations:
The naphthalen-2-yl derivative’s bulky structure may limit its antimicrobial efficacy compared to smaller substituents (e.g., morpholine) but could enhance UV absorption or metal-binding capabilities .

Structural and Crystallographic Insights

  • Dihedral Angles: In 2,4-Dichloro-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-1,3,5-triazine, the benzene and triazine rings form an 87.56° dihedral angle, reducing conjugation compared to planar systems .
  • Crystal Packing : Derivatives with alkyl chains (e.g., octadecyloxy) exhibit layered structures due to van der Waals interactions, impacting solubility .

Biological Activity

2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine (CAS No. 112719-97-8) is a triazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C13H7Cl2N3C_{13}H_7Cl_2N_3 and molecular weight of 276.12 g/mol. Its structure includes a naphthalene moiety, which is significant in enhancing its biological properties.

PropertyValue
CAS Number112719-97-8
Molecular FormulaC13H7Cl2N3
Molecular Weight276.12 g/mol
Storage ConditionsInert atmosphere, 2-8°C

Anticancer Activity

Research indicates that triazine derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition involved in tumorigenesis. For instance, studies have reported that modifications to the triazine core can enhance cytotoxic effects against cancer cells by targeting specific pathways related to cell proliferation and survival .

Antiviral Properties

The compound has also been evaluated for its antiviral potential. It belongs to a class of compounds that have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. Specifically, triazine derivatives have been noted for their activity against RNA viruses, suggesting that this compound could be explored further in antiviral drug development .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting growth and proliferation. The structure of the compound plays a crucial role in its interaction with microbial cells, leading to effective antimicrobial action .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 225 µM. The compound induced apoptosis as evidenced by increased levels of LDH enzyme activity in treated cells compared to controls .
  • Antiviral Activity : Another study assessed the antiviral effects of triazine derivatives against Hepatitis C Virus (HCV). The results showed that certain derivatives had EC50 values lower than 0.35 µM, indicating strong potential for further development as antiviral agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and viral replication.
  • Induction of Apoptosis : It triggers programmed cell death in cancerous cells through various signaling pathways.
  • Membrane Disruption : The compound may interact with microbial membranes leading to cell lysis.

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemp (°C)Time (h)Yield (%)Purity (UPLC)
Naphthalen-2-olTHF0 → RT246588%
Naphthalen-2-amineDMSOReflux187292%

Basic: How is the compound characterized structurally and functionally?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: Analyze 1^1H and 13^13C NMR spectra for aromatic proton environments (δ 7.2–8.5 ppm) and triazine carbons (δ 165–170 ppm) .
    • FT-IR: Confirm C-Cl stretches (550–650 cm1^{-1}) and triazine ring vibrations (1550–1600 cm1^{-1}) .
  • Purity Assessment:
    • UPLC/MS: Monitor molecular ion peaks (e.g., m/z 284 [M]+^+) and isotopic patterns for chlorine .

Advanced: How to design derivatives for enhanced biological activity (e.g., anticancer or antimicrobial)?

Methodological Answer:

  • Rational Modifications:
    • Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to improve enzyme inhibition (e.g., VEGFR-2) .
    • Replace chlorine with amino or hydrazine groups to enhance solubility and bioavailability .
  • Screening Workflow:
    • In vitro Assays: Use kinase inhibition assays (IC50_{50} determination) or antimicrobial broth microdilution (MIC values against S. aureus, E. coli) .
    • SAR Analysis: Compare substituent effects on activity. For example, bulkier aryl groups reduce solubility but increase binding affinity .

Advanced: What mechanistic insights explain its enzyme inhibition (e.g., tyrosine kinases)?

Methodological Answer:

  • Binding Mode Studies:
    • Molecular Docking: Model interactions between the triazine core and kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
    • Kinetic Analysis: Perform competitive inhibition assays (e.g., Lineweaver-Burk plots) to confirm reversible binding .
  • Key Findings:
    • Derivatives with 4-methoxyphenyl substituents disrupt hydrophobic interactions in VEGFR-2, reducing angiogenesis in xenograft models .

Advanced: How is the compound applied in polymer chemistry or material science?

Methodological Answer:

  • Polymer Synthesis:
    • Step-Growth Polymerization: Use as a monomer with diols/diamines to form crosslinked networks (e.g., epoxy resins) .
    • Functionalization: Graft onto cellulose via nucleophilic substitution for UV-absorbent materials (e.g., 3% deactivated Florisil columns for purification) .
  • Material Properties:
    • UV Stability: Bis(resorcinyl) triazine derivatives absorb UV light (λmax_{max} 340–360 nm), useful in coatings .

Advanced: What methodological challenges arise in optimizing pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Reduction:
    • Introduce PEGylated side chains or sulfonate groups to improve aqueous solubility .
  • Metabolic Stability:
    • Microsomal Assays: Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., chlorine hydrolysis) .
  • Case Study:
    • Analogues with hexafluoropropanol substituents show prolonged half-lives (t1/2_{1/2} > 6 h) due to reduced CYP3A4 metabolism .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Critical Analysis:
    • Compare assay conditions (e.g., cell lines, solvent controls). For example, DMSO concentrations >1% may artifactually reduce activity .
    • Validate via orthogonal assays (e.g., ATP-luciferase for cytotoxicity vs. direct enzyme inhibition) .
  • Example:
    • Discrepancies in antimicrobial activity between studies may stem from variations in broth microdilution protocols (e.g., inoculum size, incubation time) .

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